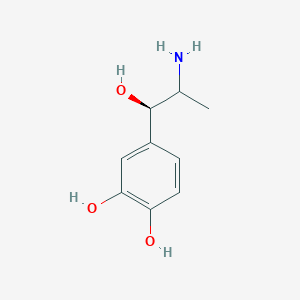

(-)-alpha-Methylnorepinephrine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO3 |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

4-[(1R)-2-amino-1-hydroxypropyl]benzene-1,2-diol |

InChI |

InChI=1S/C9H13NO3/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5,9,11-13H,10H2,1H3/t5?,9-/m0/s1 |

InChI Key |

GEFQWZLICWMTKF-YQFNKJDISA-N |

Isomeric SMILES |

CC([C@@H](C1=CC(=C(C=C1)O)O)O)N |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)O)O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (-)-alpha-Methylnorepinephrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-alpha-Methylnorepinephrine, also known as levonordefrin (B1675168) or corbadrine, is a sympathomimetic amine that functions as a potent and selective agonist at α2-adrenergic receptors. It is the active metabolite of the antihypertensive prodrug methyldopa, responsible for its therapeutic effects. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacology, and relevant experimental methodologies associated with this compound. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are illustrated using diagrams. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Core Chemical and Physical Properties

This compound is a catecholamine and a substituted phenethylamine (B48288) derivative.[1] Its chemical structure and fundamental properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 4-[(1R,2S)-2-amino-1-hydroxypropyl]benzene-1,2-diol | [2] |

| Other Names | Levonordefrin, Corbadrine, (-)-3,4-Dihydroxynorephedrine | [2] |

| Molecular Formula | C₉H₁₃NO₃ | [2] |

| Molecular Weight | 183.207 g/mol | [2] |

| CAS Number | 829-74-3 | [2] |

| Metabolism | Primarily by catechol-O-methyltransferase (COMT) | [2] |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects primarily through its agonist activity at α2-adrenergic receptors.[2] In the context of its prodrug, methyldopa, the mechanism unfolds within the central nervous system. Methyldopa is transported into adrenergic neurons and subsequently metabolized to this compound. This active metabolite is then stored in presynaptic vesicles, where it displaces norepinephrine (B1679862). Upon neuronal firing, this compound is released into the synaptic cleft and acts as a potent agonist at presynaptic α2-adrenergic autoreceptors. The stimulation of these receptors leads to an inhibition of further norepinephrine release, resulting in a decrease in sympathetic outflow from the central nervous system and a subsequent reduction in blood pressure.[3]

References

- 1. selleckchem.com [selleckchem.com]

- 2. A randomized open label, parallel-group study to evaluate the hemodynamic effects of Cafedrine/Theodrenaline vs Noradrenaline in the treatment of intraoperative hypotension after induction of general anesthesia: the "HERO" study design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative Circulating Serum Levels of Mepivacaine with Levo-Nordefrin - PMC [pmc.ncbi.nlm.nih.gov]

(-)-alpha-Methylnorepinephrine chemical structure and properties

An In-depth Technical Guide to (-)-alpha-Methylnorepinephrine

Introduction

This compound, also known as levonordefrin (B1675168) or Corbadrine, is a sympathomimetic amine that is structurally related to norepinephrine (B1679862).[1] It functions as a vasoconstrictor and is most commonly used in dental local anesthetic solutions to decrease blood flow, thereby prolonging the duration of the anesthetic effect.[2] This compound is also the primary active metabolite of the antihypertensive drug methyldopa (B1676449), responsible for its therapeutic effects.[3][4][5][6] This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and relevant experimental methodologies for this compound.

Chemical Structure and Identification

This compound is a catecholamine with the IUPAC name 4-[(1R)-2-amino-1-hydroxypropyl]benzene-1,2-diol.[7] It is the (-)-erythro stereoisomer of alpha-methylnorepinephrine.[2]

Synonyms: Levonordefrin, Corbadrine, Neo-Cobefrine, (-)-Nordefrin, (–)-3,4-Dihydroxynorephedrine.[1]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₃ | [7] |

| Molecular Weight | 183.20 g/mol | [7] |

| CAS Number | 829-74-3 | |

| Appearance | White to light brown powder | |

| Solubility | DMSO: 5 mg/mL (warmed) | |

| XLogP3 | -0.8 | [7] |

| Hydrogen Bond Donors | 5 | [7] |

| Hydrogen Bond Acceptors | 4 | [7] |

| Rotatable Bond Count | 3 | [7] |

| InChI Key | GEFQWZLICWMTKF-CDUCUWFYSA-N | [1] |

| SMILES String | N--INVALID-LINK--c1cc(c(cc1)O)O">C@@HC | |

| Storage Temperature | -20°C |

Pharmacology and Mechanism of Action

This compound is a non-selective agonist of adrenergic receptors, with a preference for α₂-adrenergic receptors.[1] Its sympathomimetic and vasoconstrictive effects are mediated through its interaction with these receptors.[1]

Role as the Active Metabolite of Methyldopa

The antihypertensive agent methyldopa is a prodrug that exerts its therapeutic effect after being metabolized into this compound in the central nervous system.[3][4][5][6]

The metabolic conversion process is as follows:

-

Uptake: Methyldopa, an analog of L-DOPA, is transported into central adrenergic neurons.[6]

-

Decarboxylation: Inside the neuron, L-aromatic amino acid decarboxylase (DOPA decarboxylase) converts methyldopa to alpha-methyldopamine (B1210744).[3][6]

-

Hydroxylation: Dopamine β-hydroxylase then converts alpha-methyldopamine to this compound.[3][6]

-

Vesicular Storage and Release: This newly formed this compound is stored in presynaptic vesicles, often displacing norepinephrine.[6]

-

Receptor Agonism: Upon neuronal firing, this compound is released and acts as a potent agonist at presynaptic α₂-adrenergic receptors.[3][6]

-

Inhibition of Sympathetic Outflow: The stimulation of these inhibitory autoreceptors reduces the release of norepinephrine, leading to decreased sympathetic outflow from the CNS, which in turn lowers peripheral vascular resistance and blood pressure.[5][6]

Caption: Metabolic conversion of Methyldopa to this compound.

Adrenergic Receptor Activity

This compound acts as a non-selective agonist at α₁, α₂, and β-adrenergic receptors.[1] However, it exhibits preferential activity at α₂-adrenergic receptors.[1] While it is a widely used tool for studying α₂-adrenoceptor function, its selectivity in humans in vivo requires consideration of its β-adrenergic effects.[8] Studies have shown that its cardiovascular effects are primarily mediated by β-adrenoceptors, though an α₂-adrenergic component is detectable.[8] It is considered less potent than epinephrine (B1671497) but has a potency comparable to norepinephrine in inducing vasoconstriction.[2][9]

Pharmacological Effects

The administration of this compound leads to a range of physiological responses.

| Parameter | Effect | Source |

| Heart Rate | Increased | [8] |

| Systolic Blood Pressure | Increased | [8] |

| Diastolic Blood Pressure | Decreased | [8] |

| Cardiac Output | Increased | [8] |

| Total Peripheral Resistance | Decreased | [8] |

| Plasma Norepinephrine | Decreased | [8] |

| Blood Glucose | Increased | [8] |

| Serum Insulin | Increased | [8] |

| Free Fatty Acids | Increased | [8] |

Note: These effects were observed during intravenous infusion in healthy males and can be modulated by adrenergic receptor antagonists. For instance, the β-adrenoceptor antagonist propranolol (B1214883) reverses the increases in heart rate and cardiac output.[8]

Experimental Protocols

Detailed experimental protocols are essential for studying the properties and effects of this compound. Below are generalized methodologies based on common research practices.

Protocol: In Vitro Adrenergic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for a specific adrenergic receptor subtype (e.g., α₂ₐ-AR).

Caption: Workflow for an in vitro adrenergic receptor binding assay.

Protocol: In Vivo Cardiovascular Response in an Animal Model

This protocol describes a method to assess the hemodynamic effects of this compound in an anesthetized rat model.

Caption: Workflow for in vivo cardiovascular response testing.

Synthesis Overview

The synthesis of this compound, a chiral molecule, requires stereoselective methods to obtain the desired (1R,2S) configuration. While specific industrial synthesis protocols are proprietary, a general approach can be derived from the synthesis of related catecholamines like norepinephrine.[10][11]

A common strategy involves:

-

Starting Material: Beginning with a protected catechol derivative, such as 3,4-dihydroxy-2'-chloroacetophenone.[10]

-

Chiral Amine Introduction: Reaction with a chiral amine (e.g., R-(+)-alpha-methylbenzylamine) to introduce a chiral center and form an intermediate.[10]

-

Stereoselective Reduction: Reduction of the ketone group. This is a critical step where chiral reducing agents (e.g., chiral oxazaborolidines) can be used to induce the desired stereochemistry at the hydroxyl group, favoring the R configuration.[10][11]

-

Deprotection/Hydrogenation: Removal of protecting groups, often through catalytic hydrogenation, which also removes the chiral auxiliary amine, yielding the final product.[10]

-

Purification: The final compound is purified, often through crystallization or chromatography, to achieve high optical purity.[10]

Conclusion

This compound is a pharmacologically significant catecholamine with well-defined vasoconstrictive properties. Its primary clinical application is in dentistry, and it plays a crucial role as the active metabolite of the antihypertensive drug methyldopa. Understanding its chemical properties, mechanism of action at adrenergic receptors, and physiological effects is vital for its effective and safe use in clinical and research settings. The experimental protocols outlined provide a framework for further investigation into its pharmacological profile and for the development of novel therapeutics targeting the adrenergic system.

References

- 1. Corbadrine - Wikipedia [en.wikipedia.org]

- 2. A brief review of some properties of alpha-methylnorepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyldopa - Wikipedia [en.wikipedia.org]

- 4. Alpha-Methyl dopa : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 5. What is the mechanism of Methyldopa? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C9H13NO3 | CID 11957514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Adrenoceptors mediating the cardiovascular and metabolic effects of alpha-methylnoradrenaline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological effects of alpha-methyldopa, alpha-methylnorepinephrine, and octopamine on rat arteriolar, arterial, and terminal vascular smooth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN113717060A - Synthesis method of noradrenaline and bitartrate thereof - Google Patents [patents.google.com]

- 11. CN108069863B - Method for synthesizing norepinephrine - Google Patents [patents.google.com]

(-)-alpha-Methylnorepinephrine: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (-)-alpha-Methylnorepinephrine, a sympathomimetic amine with significant applications in pharmacology and neuroscience research. This document details its chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols.

Core Data Summary

Herein lies a summary of the key quantitative and identifying information for this compound.

| Property | Value | Reference |

| CAS Number | 829-74-3 | [1] |

| Molecular Weight | 183.20 g/mol | [1][2] |

| Molecular Formula | C₉H₁₃NO₃ | [1][2] |

Pharmacological Profile and Mechanism of Action

This compound, also known as levonordefrin, is a potent and selective agonist of α2-adrenergic receptors.[3] Its sympathomimetic effects are primarily mediated through the activation of these receptors, leading to a range of physiological responses. It is also recognized as the active metabolite of the antihypertensive drug methyldopa (B1676449).[4]

The antihypertensive effect of methyldopa is attributed to the in vivo conversion to this compound, which then stimulates central α2-adrenergic receptors. This stimulation in the brainstem results in a decrease in sympathetic outflow, leading to reduced peripheral vascular resistance and a subsequent lowering of blood pressure.

In peripheral tissues, this compound acts as a vasoconstrictor by directly stimulating α-adrenergic receptors on vascular smooth muscle.[5] This property has led to its use in dentistry as a vasoconstrictor in local anesthetic solutions to prolong the duration of anesthesia and reduce local bleeding.

Signaling Pathways

The activation of α2-adrenergic receptors by this compound initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase. This G protein-coupled receptor (GPCR) is associated with an inhibitory G protein (Gi).

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Radioligand Binding Assay for α2-Adrenergic Receptors

This protocol is designed to determine the binding affinity of this compound to α2-adrenergic receptors.

Materials:

-

Cell membranes expressing α2-adrenergic receptors

-

[³H]-Rauwolscine (radioligand)

-

This compound (competitor)

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

-

96-well plates

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: 25 µL of [³H]-Rauwolscine + 25 µL of binding buffer + 50 µL of cell membranes.

-

Non-specific Binding: 25 µL of [³H]-Rauwolscine + 25 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine) + 50 µL of cell membranes.

-

Competitive Binding: 25 µL of [³H]-Rauwolscine + 25 µL of each dilution of this compound + 50 µL of cell membranes.

-

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.

-

Measure the radioactivity in a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Vasoconstriction Assay

This protocol assesses the vasoconstrictor activity of this compound on isolated arterial rings.

Materials:

-

Isolated arterial rings (e.g., rat aorta or mesenteric artery)

-

Organ bath system with force transducers

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

-

This compound

-

Phenylephrine (positive control)

-

Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

Procedure:

-

Dissect and clean the artery, and cut it into 2-3 mm rings.

-

Mount the arterial rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g, with solution changes every 15-20 minutes.

-

Induce a submaximal contraction with a standard agonist (e.g., phenylephrine) to test tissue viability. Wash the rings and allow them to return to baseline.

-

Construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the compound to the organ bath at regular intervals.

-

Record the isometric tension developed by the arterial rings using the force transducers.

-

Express the contractile response as a percentage of the maximal contraction induced by a reference agonist or high potassium solution.

-

Plot the response against the logarithm of the this compound concentration to determine the EC₅₀ and maximal effect (Emax).

Applications in Research and Drug Development

This compound serves as a valuable pharmacological tool for:

-

Studying the function and regulation of α2-adrenergic receptors. Its selectivity allows for the specific investigation of this receptor subtype in various physiological and pathological processes.

-

Investigating the mechanisms of antihypertensive drugs. As the active metabolite of methyldopa, it is crucial for understanding the therapeutic effects and side-effect profile of this clinically important medication.

-

Screening and characterization of novel α2-adrenergic receptor ligands. It can be used as a reference compound in competitive binding assays and functional screens to identify new agonists or antagonists.

-

Exploring the role of the sympathetic nervous system in various diseases. By modulating sympathetic outflow, it can be used to probe the involvement of adrenergic signaling in conditions such as cardiovascular disease, pain, and neurological disorders.

Conclusion

This compound is a key molecule in adrenergic pharmacology. Its well-defined mechanism of action and selective receptor profile make it an indispensable tool for researchers in both academic and industrial settings. This guide provides the foundational technical information required to effectively utilize this compound in a variety of experimental contexts.

References

- 1. The cutaneous corticosteroid vasoconstriction assay: a reflectance spectroscopic and laser-Doppler flowmetric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C9H13NO3 | CID 11957514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyldopa - Wikipedia [en.wikipedia.org]

- 5. Pharmacological effects of alpha-methyldopa, alpha-methylnorepinephrine, and octopamine on rat arteriolar, arterial, and terminal vascular smooth - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of (-)-alpha-Methylnorepinephrine as an Alpha-2 Adrenergic Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-alpha-Methylnorepinephrine, the principal active metabolite of the antihypertensive drug methyldopa, exerts its pharmacological effects primarily through its action as a selective agonist at alpha-2 adrenergic receptors.[1] These receptors are critical components of the sympathetic nervous system, modulating neurotransmitter release and influencing a range of physiological processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with alpha-2 adrenergic receptors, the subsequent intracellular signaling cascades, and the key experimental methodologies used to characterize its activity.

Introduction to Alpha-2 Adrenergic Receptors

Alpha-2 adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are integral to the regulation of the sympathetic nervous system.[2] There are three main subtypes of alpha-2 adrenergic receptors: α2A, α2B, and α2C, each with distinct tissue distributions and physiological roles.[2] These receptors are canonically coupled to inhibitory G proteins (Gi/o).[2]

The activation of alpha-2 adrenergic receptors by agonists leads to a variety of physiological responses, including the inhibition of norepinephrine (B1679862) release from presynaptic nerve terminals, which contributes to a decrease in sympathetic outflow.[2][3] This presynaptic autoinhibitory feedback mechanism is a key target for antihypertensive therapies.

Core Mechanism of Action of this compound

This compound functions as a selective agonist for alpha-2 adrenergic receptors.[1] Its binding to these receptors, particularly the α2A and α2C subtypes in the central nervous system, is central to its sympatholytic effects.[4]

Binding to Alpha-2 Adrenergic Receptors

G-Protein Coupling and Downstream Signaling

Upon agonist binding, the alpha-2 adrenergic receptor undergoes a conformational change, facilitating its interaction with and activation of an associated inhibitory G protein (Gi). This activation leads to the dissociation of the G protein heterotrimer into its Gαi and Gβγ subunits.

The activated Gαi subunit, with GTP bound, directly inhibits the activity of the enzyme adenylyl cyclase.[2] This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream target proteins involved in neurotransmitter release and other cellular processes.

The Gβγ subunit can also participate in signaling by modulating the activity of other effector proteins, such as ion channels.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Species/Tissue | Receptor Subtype(s) | Reference |

| EC50 (Adenylyl Cyclase Inhibition) | 5.1 ± 1.8 µM | Rat Renal Cortex | α2 | [5] |

| Binding Affinity (Ki) | Data not available | - | α2A, α2B, α2C | - |

Note: The EC50 value represents the concentration of this compound that elicits 50% of its maximal inhibitory effect on adenylyl cyclase activity.

Signaling Pathway Diagram

Caption: Canonical signaling pathway of this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the alpha-2 adrenergic agonist activity of this compound.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound, such as this compound, for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki of this compound for alpha-2 adrenergic receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human alpha-2 adrenergic receptor subtype (α2A, α2B, or α2C).

-

Radioligand: A high-affinity alpha-2 adrenergic receptor antagonist, such as [3H]-Rauwolscine or [3H]-Yohimbine.

-

Non-specific ligand: A high concentration of an unlabeled antagonist (e.g., 10 µM phentolamine) to determine non-specific binding.

-

Test compound: this compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter and scintillation fluid.

Protocol:

-

Preparation: Prepare serial dilutions of this compound in binding buffer.

-

Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Cell membranes, radioligand, and binding buffer.

-

Non-specific Binding (NSB): Cell membranes, radioligand, and a high concentration of the non-specific ligand.

-

Competition: Cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for a radioligand competition binding assay.

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of an agonist to inhibit the activity of adenylyl cyclase, providing a measure of its functional potency (EC50).

Objective: To determine the EC50 of this compound for the inhibition of adenylyl cyclase.

Materials:

-

Intact cells or cell membranes expressing alpha-2 adrenergic receptors.

-

Adenylyl cyclase stimulator (e.g., Forskolin) to increase basal cAMP levels.

-

Test compound: this compound at various concentrations.

-

Assay buffer.

-

ATP.

-

cAMP detection kit (e.g., ELISA-based or radiometric).

Protocol:

-

Cell/Membrane Preparation: Prepare a suspension of cells or cell membranes.

-

Pre-incubation: Pre-incubate the cells/membranes with various concentrations of this compound.

-

Stimulation: Add a fixed concentration of forskolin (B1673556) to all samples (except the basal control) to stimulate adenylyl cyclase.

-

Reaction Initiation: Initiate the adenylyl cyclase reaction by adding ATP.

-

Incubation: Incubate for a defined period at a controlled temperature (e.g., 30°C).

-

Reaction Termination: Stop the reaction (e.g., by boiling or adding a stop solution).

-

cAMP Measurement: Measure the amount of cAMP produced using a suitable cAMP detection kit.

-

Data Analysis:

-

Plot the amount of cAMP produced against the log concentration of this compound.

-

Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated adenylyl cyclase activity.

-

References

- 1. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two alpha(2)-adrenergic receptor subtypes, alpha(2A) and alpha(2C), inhibit transmitter release in the brain of gene-targeted mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha-2 adrenoceptor subtypes: are more better? - PMC [pmc.ncbi.nlm.nih.gov]

(-)-alpha-Methylnorepinephrine Signaling in Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-alpha-Methylnorepinephrine is a potent and selective agonist for α2-adrenergic receptors, playing a significant role in neuronal signaling. As an active metabolite of the antihypertensive drug methyldopa, its mechanism of action is of considerable interest in both physiological research and therapeutic development.[1] This technical guide provides a comprehensive overview of the signaling pathways activated by this compound in neurons. It details its interaction with α2-adrenergic receptor subtypes, downstream effector systems, and methodologies for their investigation.

Introduction to this compound

This compound is a catecholamine that functions as a selective agonist at α2-adrenergic receptors.[2] It is the active metabolite of methyldopa, which is converted by dopamine (B1211576) beta-hydroxylase into this compound within noradrenergic neurons.[1] Its primary action is to stimulate presynaptic α2-adrenergic receptors, leading to an inhibition of norepinephrine (B1679862) release, which contributes to its sympatholytic effects.[1]

Receptor Binding Profile and Selectivity

This compound exhibits a high affinity and selectivity for the α2-adrenergic receptor subtypes (α2A, α2B, and α2C) over other adrenoceptors. The α2A and α2C subtypes are the predominant forms found in the central nervous system.[3][4]

Quantitative Data: Binding Affinities and Functional Potencies

The following tables summarize the binding affinities (as pKd values) and functional potencies (as pIC50 values) of this compound (l-α-methyl NA) for the human α2A, α2B, and α2C adrenergic receptor subtypes. The data is derived from studies using Chinese Hamster Ovary (CHO) cells stably expressing the respective human receptors.[3]

Table 1: Binding Affinities (pKd) of this compound for Human α2-Adrenergic Receptor Subtypes [3]

| Receptor Subtype | pKd (Mean ± SEM) |

| α2A | 7.33 ± 0.05 |

| α2B | 6.88 ± 0.07 |

| α2C | 7.58 ± 0.04 |

Data from whole-cell [3H]-rauwolscine competition binding assays.[3]

Table 2: Functional Potencies (pIC50) of this compound for Human α2-Adrenergic Receptor Subtypes (CRE-SPAP Production Inhibition) [3]

| Receptor Subtype | pIC50 (Mean ± SEM) |

| α2A | 7.82 ± 0.05 |

| α2B | 7.42 ± 0.05 |

| α2C | 8.01 ± 0.06 |

Data from inhibition of forskolin-stimulated CRE-SPAP production assays.[3]

Core Signaling Pathways in Neurons

The signaling cascades initiated by this compound are primarily mediated by the activation of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o).[5]

Canonical Gi-Coupled Pathway: Inhibition of Adenylyl Cyclase

The hallmark of α2-adrenergic receptor activation is the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous downstream target proteins.

Non-Canonical Signaling Pathways

Beyond the inhibition of adenylyl cyclase, α2-adrenergic receptor activation by this compound can trigger other signaling events in neurons:

-

Modulation of Ion Channels:

-

Calcium Channels: Activation of α2-adrenergic receptors can lead to the inhibition of voltage-gated N-type calcium channels.[6] This is a key mechanism in the presynaptic inhibition of neurotransmitter release, as the influx of calcium is a critical step in vesicle fusion and exocytosis.[7]

-

Potassium Channels: α2-adrenergic receptor signaling can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.

-

-

Cross-talk with other Receptor Systems:

-

β-Adrenergic Receptors: There is evidence of cross-talk between β-adrenergic and α2A-adrenergic receptors in sympathetic neurons. Activation of β-receptors can lead to PKA-mediated phosphorylation of spinophilin, a scaffolding protein, which then disrupts its interaction with the α2A-receptor and accelerates its endocytosis.[8]

-

μ-Opioid Receptors: α2A-adrenergic and μ-opioid receptors can form heterodimers. In this configuration, agonist binding to the μ-opioid receptor can induce a conformational change in the α2A-receptor, leading to its inactivation.[9]

-

Experimental Protocols

Radioligand Binding Assay for α2-Adrenergic Receptors

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for α2-adrenergic receptors.

Materials:

-

Cell membranes expressing the human α2A, α2B, or α2C adrenergic receptor.

-

Radioligand (e.g., [3H]-Rauwolscine).

-

Non-specific ligand (e.g., phentolamine).

-

Test compound (this compound).

-

Binding buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter.

Methodology:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

-

Add binding buffer, radioligand, and cell membranes to the total binding wells.

-

Add non-specific ligand, radioligand, and cell membranes to the non-specific binding wells.

-

Add the test compound at various concentrations, radioligand, and cell membranes to the competitive binding wells.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Assay for Gi-Coupled Receptors

This protocol describes a method to measure the inhibition of cAMP production following the activation of Gi-coupled α2-adrenergic receptors.

Materials:

-

Cells expressing the α2-adrenergic receptor of interest.

-

Adenylyl cyclase activator (e.g., forskolin).

-

Test compound (this compound).

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell lysis buffer.

Methodology:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound.

-

Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

-

Incubate for a specified period.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a suitable detection kit.

-

Plot the cAMP concentration against the test compound concentration to determine the IC50 value for the inhibition of cAMP production.

Conclusion

This compound is a valuable pharmacological tool for studying α2-adrenergic receptor signaling in neurons. Its high affinity and selectivity for the α2 subtypes, coupled with its well-characterized downstream signaling pathways, make it a cornerstone for research in areas such as neurotransmission, pain perception, and the development of novel therapeutics targeting the adrenergic system. A thorough understanding of its signaling mechanisms, as detailed in this guide, is essential for researchers and drug development professionals working in these fields.

References

- 1. Methyldopa - Wikipedia [en.wikipedia.org]

- 2. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The signaling and selectivity of α-adrenoceptor agonists for the human α2A, α2B and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. Norepinephrine acts via alpha(2) adrenergic receptors to suppress N-type calcium channels in dissociated rat median preoptic nucleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Presynaptic α2-adrenoceptors control excitatory, but not inhibitory, transmission at rat hippocampal synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cross-talk from β-adrenergic receptors modulates α2A-adrenergic receptor endocytosis in sympathetic neurons via protein kinase A and spinophilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conformational cross-talk between alpha2A-adrenergic and mu-opioid receptors controls cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Identity of (-)-alpha-Methylnorepinephrine: A Technical Guide to the Metabolite of Methyldopa

For Immediate Release

This technical guide provides a comprehensive overview of (-)-alpha-methylnorepinephrine, the principal active metabolite of the antihypertensive drug methyldopa (B1676449). This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its biochemical formation, pharmacological action, and analytical quantification.

Introduction

Methyldopa, a centrally-acting antihypertensive agent, has been a therapeutic option for hypertension for decades. Its clinical efficacy is not attributed to the parent drug itself, but rather to its active metabolite, this compound.[1] This metabolite effectively mimics the action of norepinephrine (B1679862) at specific adrenergic receptors in the central nervous system, leading to a reduction in sympathetic outflow and consequently, a lowering of blood pressure.[2] This guide delves into the core mechanisms of this compound, from its enzymatic synthesis to its downstream signaling and physiological effects.

Biochemical Pathway of Methyldopa Metabolism

The conversion of methyldopa to this compound is a two-step enzymatic process that occurs within adrenergic neurons.[3][4]

-

Decarboxylation: Methyldopa is a substrate for the enzyme DOPA decarboxylase (aromatic L-amino acid decarboxylase), which removes the carboxyl group to form alpha-methyldopamine (B1210744).[3][5]

-

Hydroxylation: Subsequently, dopamine (B1211576) β-hydroxylase catalyzes the hydroxylation of alpha-methyldopamine to yield the active metabolite, this compound.[6]

This metabolic transformation is crucial for the pharmacological activity of methyldopa.

Enzymatic Kinetics of Methyldopa Metabolism

The efficiency of the first step in the metabolic conversion of methyldopa is characterized by the following kinetic parameters for DOPA decarboxylase:

| Substrate | Enzyme | K_m_ (μM) | k_cat_ (min⁻¹) |

| α-Methyldopa | DOPA Decarboxylase | 45 | 5.68 |

Table 1: Kinetic parameters of DOPA decarboxylase with α-methyldopa as a substrate.[5]

Pharmacological Profile of this compound

This compound exerts its antihypertensive effect primarily by acting as a selective agonist for α2-adrenergic receptors in the brainstem.[2][7] This action has led to its classification as a "false neurotransmitter," as it replaces the endogenous neurotransmitter, norepinephrine, at these specific receptor sites.[3]

Receptor Binding Affinity

While comprehensive quantitative data on the binding affinity of this compound for all adrenergic receptor subtypes is limited, its pharmacological profile is characterized by a preferential affinity for α2-adrenergic receptors over α1 and β-adrenergic receptors. For comparison, the binding affinities of the endogenous ligand, norepinephrine, are provided below.

| Receptor Subtype | Ligand | K_i_ (nM) |

| α1 | Norepinephrine | 330 |

| α2 | Norepinephrine | 56 |

| β1 | Norepinephrine | 740 |

Table 2: Binding affinities of norepinephrine for adrenergic receptor subtypes.[3]

Signaling Pathway

The α2-adrenergic receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (G_i_).[8] Upon activation by this compound, the following signaling cascade is initiated:

-

G-protein Activation: The G_i_ protein is activated, leading to the dissociation of its α and βγ subunits.

-

Adenylyl Cyclase Inhibition: The activated G_i_α subunit inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

-

Reduced Sympathetic Outflow: The reduction in cAMP levels in neurons of the vasomotor center of the brainstem leads to a decrease in sympathetic outflow to the periphery.

This signaling pathway is the molecular basis for the antihypertensive effect of methyldopa.

Analytical Methodologies for Quantification

The accurate quantification of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose.

Experimental Protocol: HPLC with UV Detection

This protocol provides a general framework for the determination of this compound in plasma.

1. Sample Preparation (Protein Precipitation)

-

To 1 mL of plasma in a microcentrifuge tube, add 2 mL of ice-cold acetonitrile.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1200 series or equivalent |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | 90:10 (v/v) mixture of 0.05% formic acid in water and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection | UV detector at 280 nm |

Table 3: Typical HPLC conditions for the analysis of this compound.

3. Calibration and Quantification

-

Prepare a series of standard solutions of this compound in the mobile phase.

-

Inject the standards to construct a calibration curve by plotting peak area versus concentration.

-

Inject the prepared samples and determine the concentration of this compound by interpolating the peak area on the calibration curve.

Conclusion

This compound is the key mediator of the antihypertensive effects of methyldopa. Its formation through a two-step enzymatic process and its subsequent action as a selective α2-adrenergic agonist in the central nervous system highlight a classic example of a prodrug strategy. Understanding the biochemical, pharmacological, and analytical aspects of this metabolite is crucial for the continued study of centrally-acting antihypertensive agents and for the development of new therapeutic strategies. This guide provides a foundational resource for professionals in the field, summarizing the current knowledge and providing practical methodologies for further research.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization and kinetic studies of deglycosylated dopamine beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Reaction of dopa decarboxylase with alpha-methyldopa leads to an oxidative deamination producing 3,4-dihydroxyphenylacetone, an active site directed affinity label - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Adrenergic receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Biological Functions and Effects of (-)-alpha-Methylnorepinephrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-alpha-Methylnorepinephrine (α-MNE), also known as levonordefrin, is the pharmacologically active metabolite of the antihypertensive drug methyldopa (B1676449). It functions as a "false neurotransmitter" by replacing endogenous norepinephrine (B1679862) in sympathetic nerve endings. Its primary mechanism of action is as a potent and selective agonist at presynaptic α2-adrenergic receptors, which leads to a reduction in sympathetic outflow and subsequent decreases in peripheral vascular resistance and blood pressure. While its predominant effect is mediated through α2-adrenergic receptors, it also exhibits activity at α1- and β-adrenergic receptors, contributing to a complex pharmacological profile. This technical guide provides a comprehensive overview of the biological functions, mechanisms of action, and physiological effects of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid researchers and professionals in drug development.

Core Biological Functions and Mechanism of Action

This compound's primary biological role stems from its interaction with the adrenergic nervous system. It is not an endogenous neurotransmitter but is formed in the body from the prodrug methyldopa.[1][2]

Formation and the "False Neurotransmitter" Concept

Methyldopa, an analog of L-DOPA, is taken up by adrenergic neurons and undergoes a two-step enzymatic conversion:

-

Decarboxylation: Aromatic L-amino acid decarboxylase (LAAD) converts methyldopa to α-methyldopamine.

-

Hydroxylation: Dopamine β-hydroxylase (DBH) then converts α-methyldopamine to this compound.[3]

Once synthesized, α-MNE is packaged into synaptic vesicles, displacing norepinephrine.[4] Upon nerve stimulation, α-MNE is released into the synaptic cleft instead of norepinephrine. Because α-MNE is a more potent agonist at presynaptic inhibitory α2-receptors than norepinephrine, its release triggers a stronger negative feedback loop, reducing further neurotransmitter release from the nerve terminal.[5][6] This "false neurotransmitter" role is central to its therapeutic effect of reducing sympathetic tone.[1][2][7]

Adrenergic Receptor Interactions

This compound's effects are mediated through its binding to various adrenergic receptor subtypes.

-

α2-Adrenergic Receptors: This is the primary target. As a potent agonist, α-MNE stimulates these receptors, which are coupled to inhibitory G-proteins (Gi/o).[7][8] This activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulating ion channel activity.[9] This occurs both centrally in the brainstem and peripherally on presynaptic nerve terminals, leading to a global reduction in sympathetic outflow.[1][10]

-

α1-Adrenergic Receptors: α-MNE is a less potent agonist at α1-receptors compared to norepinephrine.[10] Activation of these receptors on vascular smooth muscle causes vasoconstriction. However, this effect is often overshadowed by the dominant centrally-mediated sympatholytic and vasodilatory effects.

-

β-Adrenergic Receptors: Intravenously administered α-MNE has been shown to exert effects on β-adrenoceptors in humans, leading to increased heart rate and cardiac output, which can be reversed by β-blockers like propranolol.[4] This indicates a more complex pharmacological profile than just a selective α2-agonist.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound. Data is limited, and some values are relative potencies rather than absolute constants.

Table 1: Receptor Binding and Functional Potency

| Parameter | Receptor/Assay | Species/Tissue | Value | Comparator | Reference(s) |

| Potency | α2-Adrenergic Receptors | Rat Brain | ~6x more potent | (-)-Norepinephrine | [5][6] |

| Selectivity | α2 vs. α1 Receptors | Rat Brain | ~75x more selective | (-)-Norepinephrine | [5][6] |

| EC50 | Adenylate Cyclase Inhibition | Rat Renal Cortex | 5.1 ± 1.8 µM | - | [7] |

| Potency | Vasoconstriction | Rat Mesenteric Arterioles | 1.5-2x less potent | Norepinephrine | [10] |

| Efficacy (Emax) | Vasoconstriction | Rat Mesenteric Arterioles | Equivalent | Norepinephrine | [10] |

Table 2: Pharmacokinetic Parameters

| Parameter | Drug | Species | Value | Notes | Reference(s) |

| Half-life (t½) | Methyldopa | Human | ~1.5 - 2 hours | - | |

| Bioavailability | Methyldopa | Human | ~25% (oral) | Highly variable (8-62%) | |

| Excretion | Methyldopa | Human | ~70% via urine | As unchanged drug and sulfate (B86663) conjugate |

Signaling Pathways

Primary α2-Adrenergic Receptor Signaling

Activation of α2-adrenergic receptors by this compound initiates a signaling cascade through the Gi/o family of G-proteins. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP concentration. The dissociated Gβγ subunits can also directly modulate the activity of other effector proteins.

Caption: Primary signaling pathway of this compound via the α2-adrenergic receptor.

Key Physiological and Pharmacological Effects

-

Cardiovascular System: The principal effect is a reduction in blood pressure, primarily through a decrease in total peripheral resistance.[1] This makes its parent drug, methyldopa, a treatment for hypertension, particularly in pregnancy.[3] While it can cause vasoconstriction via α1-receptors, its central sympatholytic action is dominant.[10] It has also been investigated as a vasopressor in cardiac resuscitation, where it was found to be as effective as epinephrine (B1671497) for initial resuscitation but with better post-resuscitation myocardial function.[7]

-

Central Nervous System (CNS): By acting on α2-receptors in the brainstem, it reduces sympathetic outflow to the periphery.

-

Gastrointestinal System: It has been shown to increase net jejunal water and electrolyte absorption in vivo, an effect mediated by peripheral α2-adrenergic receptors.[1]

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to characterize the pharmacological properties of this compound.

Radioligand Competition Binding Assay (for Receptor Affinity)

This protocol is used to determine the binding affinity (Ki) of this compound for specific adrenergic receptor subtypes.

-

1. Membrane Preparation:

-

Culture cells stably expressing the human adrenergic receptor subtype of interest (e.g., α2A, α2B, α1A) or dissect tissue known to be rich in the receptor (e.g., rat cerebral cortex for α2-receptors).

-

Homogenize cells/tissue in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) and determine protein concentration using a BCA or Bradford assay. Store aliquots at -80°C.

-

-

2. Competition Binding Reaction:

-

Set up reactions in a 96-well plate in triplicate. Total reaction volume is typically 200-250 µL.

-

Total Binding: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-Rauwolscine for α2-receptors, near its Kd value), and the membrane preparation (5-20 µg protein).

-

Non-specific Binding (NSB): Add a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine), the radioligand, and the membrane preparation.

-

Competition Binding: Add serial dilutions of this compound, the radioligand, and the membrane preparation.

-

-

3. Incubation and Filtration:

-

Incubate the plate at room temperature (or 30°C) for 60-120 minutes to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Wash the filters 3-4 times with ice-cold wash buffer to minimize non-specific binding.

-

-

4. Data Analysis:

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Count the radioactivity using a liquid scintillation counter.

-

Subtract the NSB counts from all other counts to get specific binding.

-

Plot the specific binding versus the log concentration of this compound and fit the data to a one-site competition model using non-linear regression software (e.g., Prism) to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Tissue Bath Assay (for Vascular Function)

This protocol assesses the ability of this compound to induce contraction in vascular smooth muscle.

-

1. Tissue Preparation:

-

Humanely euthanize a rat (e.g., Sprague-Dawley) and dissect the thoracic aorta or mesenteric artery in cold, oxygenated Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).

-

Carefully clean the vessel of adhering connective and adipose tissue.

-

Cut the vessel into rings of 2-3 mm in length.

-

-

2. Mounting and Equilibration:

-

Mount the arterial rings on two L-shaped stainless steel hooks or wires in an organ bath chamber (10-20 mL) filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Connect the upper hook to an isometric force transducer, which is linked to a data acquisition system.

-

Allow the tissue to equilibrate for 60-90 minutes under a resting tension of 1-2 grams (optimal tension should be determined for each tissue type). Replace the buffer every 15-20 minutes.

-

-

3. Viability and Experimental Procedure:

-

Test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60 mM). After the contraction plateaus, wash the tissue until it returns to baseline tension.

-

Once the baseline is stable, add cumulative concentrations of this compound to the organ bath, allowing the response to stabilize at each concentration before adding the next.

-

Record the contractile force (in grams or millinewtons).

-

-

4. Data Analysis:

-

Express the contractile response as a percentage of the maximal contraction induced by KCl.

-

Plot the percentage of maximal contraction against the log concentration of this compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (concentration producing 50% of the maximal response) and the Emax (maximal effect).

-

Caption: Workflow for an isolated tissue bath experiment to assess vasoconstriction.

Conclusion

This compound is a key pharmacological agent whose primary antihypertensive effect is derived from its role as a "false neurotransmitter" and its potent agonism at α2-adrenergic receptors. This leads to a clinically significant reduction in central sympathetic outflow. While its selectivity for α2-receptors is high, its interactions with α1- and β-adrenergic receptors contribute to a multifaceted physiological response. This guide has provided an overview of its biological functions, quantitative effects, and the experimental methodologies used for its characterization, offering a foundational resource for researchers in pharmacology and drug development. Further investigation is warranted to fully elucidate its receptor subtype-specific binding affinities and detailed pharmacokinetic profile.

References

- 1. Effect of alpha-methylnorepinephrine, an alpha 2-adrenergic agonist, on jejunal absorption in neurally intact conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C9H13NO3 | CID 11957514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The measurement of norepinephrine clearance and spillover rate into plasma in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. General Principles of Pharmacology: Pharmacokinetics [pharmacology2000.com]

- 5. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological effects of alpha-methyldopa, alpha-methylnorepinephrine, and octopamine on rat arteriolar, arterial, and terminal vascular smooth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Subtypes of alpha 1- and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Drug Half-life Explained: Calculator, Variables & Examples [drugs.com]

The Dual Agonist and False Transmitter Role of (-)-alpha-Methylnorepinephrine in the Sympathetic Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-alpha-Methylnorepinephrine, a synthetic sympathomimetic amine, plays a multifaceted role in the sympathetic nervous system, acting as both a direct-acting adrenergic agonist and an indirect-acting "false" neurotransmitter. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative pharmacological data, detailed experimental protocols, and visualizations of key pathways. Its primary clinical application as a vasopressor is rooted in its potent agonism at α1-adrenergic receptors, leading to vasoconstriction. Concurrently, its uptake into sympathetic neurons and subsequent release in place of norepinephrine (B1679862) classifies it as a false transmitter, a mechanism with significant implications for sympathetic tone modulation. This document serves as a comprehensive resource for researchers and professionals in pharmacology and drug development, offering a detailed understanding of this compound's complex interactions within the sympathetic nervous system.

Introduction

This compound, also known as metaraminol, is a stereoisomer of alpha-methylnorepinephrine and a potent sympathomimetic agent. Its physiological effects are primarily mediated through its interaction with adrenergic receptors, the cornerstone of the sympathetic nervous system's control over cardiovascular and other autonomic functions. This guide delves into the dual nature of this compound's action: its direct agonism at postsynaptic α1-adrenergic receptors and its role as a false neurotransmitter following uptake into presynaptic sympathetic nerve terminals. Understanding this duality is crucial for its therapeutic application and for the broader study of sympathetic pharmacology.

Pharmacological Profile

The physiological effects of this compound are a composite of its direct and indirect actions on the sympathetic nervous system.

Direct Adrenergic Agonism

This compound is a potent agonist at α1-adrenergic receptors, which are Gq protein-coupled receptors located on the smooth muscle of blood vessels.[1] Activation of these receptors initiates a signaling cascade that results in vasoconstriction and a subsequent increase in blood pressure.[1] While it is considered to have a higher affinity for α1-receptors, it also exhibits activity at α2-adrenergic receptors, contributing to its complex pharmacological profile.[2]

The "False Transmitter" Mechanism

A defining characteristic of this compound is its function as a false neurotransmitter.[3] This process involves several key steps:

-

Uptake: It is taken up into the presynaptic nerve terminal by the norepinephrine transporter (NET).

-

Vesicular Sequestration: Once inside the neuron, it is transported into synaptic vesicles, displacing endogenous norepinephrine.

-

Release: Upon nerve stimulation, this compound is released into the synaptic cleft instead of, or along with, norepinephrine.

Because this compound is generally less potent than norepinephrine at certain adrenergic receptors, its release results in a diminished postsynaptic response compared to the release of an equivalent amount of the endogenous neurotransmitter. This effectively dampens sympathetic transmission.

Quantitative Pharmacological Data

Table 1: Functional Potency (EC50) for Vasoconstriction

| Tissue Preparation | Agonist | EC50 (M) | Relative Potency vs. Norepinephrine | Reference |

| Rat Mesenteric Arterioles | This compound | - | Equivalent to 1.5-2x less potent | [4] |

| Rat Aorta | Norepinephrine | 4.7 x 10-8 | - | [4] |

| Human Internal Mammary Artery | Norepinephrine | 3.4 x 10-7 | - | [5] |

| Human Saphenous Vein | Norepinephrine | 7.8 x 10-8 | - | [5] |

| Human Internal Mammary Artery | Phenylephrine (α1-agonist) | 1.4 x 10-6 | - | [5] |

| Human Saphenous Vein | Phenylephrine (α1-agonist) | 1.8 x 10-6 | - | [5] |

Note: Specific EC50 values for this compound are not consistently reported across studies.

Table 2: Antagonist Affinity (pA2) against this compound-Induced Contraction

| Antagonist | Tissue Preparation | pA2 Value | Receptor Specificity |

| Prazosin | Rat Aorta | 9.38 | α1-selective |

| Rauwolscine | Rat Aorta | 7.19 | α2-selective |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 3: Interaction with Norepinephrine Transporter (NET)

| Compound | Action | IC50 (µM) | Reference |

| This compound (Levonordefrin) | Inhibition of [3H]norepinephrine uptake | 10% inhibition at 100 µM | [6] |

This data suggests a relatively low affinity for NET compared to other norepinephrine reuptake inhibitors.

Signaling Pathways and Mechanisms

α1-Adrenergic Receptor Signaling

The vasoconstrictor effects of this compound are mediated by the Gq-coupled α1-adrenergic receptor signaling pathway.

Caption: α1-Adrenergic receptor signaling cascade initiated by this compound.

False Neurotransmitter Workflow

The process by which this compound acts as a false neurotransmitter is a key aspect of its pharmacology.

Caption: Workflow of this compound as a false neurotransmitter.

Key Experimental Protocols

The following protocols are foundational for characterizing the pharmacological properties of sympathomimetic amines like this compound.

Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol determines the binding affinity (Ki) of a test compound for α1-adrenergic receptors.

Objective: To determine the inhibitory constant (Ki) of this compound at α1-adrenergic receptors using a competitive binding assay with [3H]-Prazosin.

Materials:

-

Cell membranes expressing the α1-adrenergic receptor subtype of interest.

-

Radioligand: [3H]-Prazosin.

-

Test Compound: this compound.

-

Non-specific Binding Control: Phentolamine (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

96-well plates, filtration apparatus, scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells expressing α1-receptors in cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + [3H]-Prazosin + assay buffer.

-

Non-specific Binding: Membranes + [3H]-Prazosin + 10 µM Phentolamine.

-

Competition Binding: Membranes + [3H]-Prazosin + serial dilutions of this compound.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [3H]-Prazosin and Kd is its dissociation constant.

-

Caption: Experimental workflow for a radioligand binding assay.

Isolated Tissue Bath Assay for Vasoconstriction

This protocol measures the functional potency (EC50) of a compound in causing smooth muscle contraction.

Objective: To determine the EC50 of this compound for inducing vasoconstriction in isolated rat aortic rings.

Materials:

-

Rat thoracic aorta.

-

Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution.

-

Test Compound: this compound.

-

Isolated tissue bath system with force transducers.

-

Gas mixture: 95% O2 / 5% CO2.

Procedure:

-

Tissue Preparation: Euthanize a rat and dissect the thoracic aorta. Clean the aorta of connective tissue and cut into rings of approximately 4 mm in length.

-

Mounting: Suspend the aortic rings in the tissue baths filled with PSS, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. Attach one end of the ring to a fixed support and the other to a force transducer.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 2 grams), washing with fresh PSS every 15-20 minutes.

-

Viability Test: Contract the tissues with a high concentration of KCl (e.g., 60 mM) to ensure viability. Wash out the KCl and allow the tissue to return to baseline.

-

Concentration-Response Curve: Add cumulative concentrations of this compound to the tissue bath, allowing the contractile response to stabilize at each concentration.

-

Data Analysis:

-

Record the force of contraction at each concentration.

-

Normalize the responses as a percentage of the maximal contraction.

-

Plot the percentage of maximal response against the log concentration of this compound.

-

Determine the EC50 value (concentration producing 50% of the maximal response) using non-linear regression.

-

Conclusion

This compound exhibits a complex and clinically relevant pharmacology within the sympathetic nervous system. Its primary action as a potent α1-adrenergic agonist underpins its use as a vasopressor for the treatment of hypotension. Simultaneously, its ability to act as a false neurotransmitter by displacing norepinephrine from presynaptic vesicles provides a mechanism for modulating sympathetic outflow. A thorough understanding of these dual mechanisms, supported by quantitative pharmacological data and robust experimental methodologies, is essential for its appropriate clinical use and for the development of novel therapeutics targeting the adrenergic system. This guide provides a foundational resource for researchers and clinicians working in this field.

References

- 1. Alpha1 and Alpha 2 receptors | Herman Ostrow Orofacial Pain and Oral Medicine Wiki [wiki.ostrowonline.usc.edu]

- 2. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Displacement of norepinephrine by alpha-methylnorepinephrine in the nucleus tractus solitarius of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological effects of alpha-methyldopa, alpha-methylnorepinephrine, and octopamine on rat arteriolar, arterial, and terminal vascular smooth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differences in alpha-adrenergic responsiveness between human internal mammary arteries and saphenous veins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Biosynthesis of (-)-alpha-Methylnorepinephrine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and biosynthetic pathways of (-)-alpha-Methylnorepinephrine, a sympathomimetic amine with significant pharmacological applications. The document details stereoselective synthetic strategies and the enzymatic cascade responsible for its endogenous formation. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Synthesis of this compound

The stereoselective synthesis of this compound is crucial for obtaining the pharmacologically active enantiomer. The primary strategies involve either the resolution of a racemic mixture or asymmetric synthesis to directly yield the desired stereoisomer.

Chiral Resolution of Racemic alpha-Methylnorepinephrine

A common and established method for obtaining this compound is through the chiral resolution of a racemic mixture of alpha-methylnorepinephrine. This process typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer.

Experimental Protocol: Chiral Resolution using D-Tartaric Acid

This protocol outlines a representative procedure for the chiral resolution of racemic alpha-methylnorepinephrine using D-tartaric acid.[1]

Materials:

-

Racemic alpha-methylnorepinephrine

-

D-Tartaric acid

-

Water

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ammonia (B1221849) solution

-

Methanol

Procedure:

-

Diastereomeric Salt Formation:

-

In a reaction vessel, dissolve 6.73 mol of D-tartaric acid and 0.2 mol of sodium thiosulfate (B1220275) in 2.75 L of water and 0.4 L of dimethyl sulfoxide.

-

To this solution, add 6.51 mol of racemic norepinephrine (B1679862) and stir the mixture for 30 minutes at 30-40 °C.

-

Slowly add a mixed solution of 10 L of ethanol and 5 L of isopropanol to the reaction mixture over 1 hour while maintaining the temperature at 30-40 °C.

-

Continue stirring for an additional 3 hours. The less soluble diastereomeric salt, this compound-D-tartrate, will precipitate.

-

-

Isolation of the Diastereomeric Salt:

-

Filter the precipitate and wash it with a cold ethanol/isopropanol mixture.

-

The filter cake contains the desired diastereomeric salt.

-

-

Liberation of this compound:

-

Suspend the filter cake in water.

-

Adjust the pH of the suspension to 8-11 by adding ammonia solution, which will cause the free base of this compound to precipitate.

-

Filter the precipitate, wash it with cold water, and dry it under vacuum to obtain this compound.

-

Quantitative Data: While specific yields for this exact protocol are not detailed in the provided search results, the theoretical maximum yield for a single enantiomer from a racemic mixture via resolution is 50%.

Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to enantiomerically pure this compound, avoiding the loss of 50% of the material inherent in classical resolution. Key strategies include the use of chiral auxiliaries and asymmetric hydrogenation.

Conceptual Experimental Workflow: Asymmetric Synthesis using a Chiral Auxiliary

This conceptual workflow illustrates the use of a chiral auxiliary, such as a pseudoephedrine derivative, to direct the stereoselective synthesis.

Experimental Protocol: Asymmetric Hydrogenation (Conceptual)

Asymmetric hydrogenation of a suitable prochiral enamine or ketone precursor is a powerful method for establishing the stereocenters in this compound.

Materials:

-

Prochiral precursor (e.g., an N-acylated β-enamine ester)

-

Chiral catalyst (e.g., Rhodium complex with a chiral phosphine (B1218219) ligand like DuanPhos)

-

Hydrogen gas

-

Suitable solvent (e.g., Methanol, Dichloromethane)

Procedure:

-

Reaction Setup: In a high-pressure reactor, dissolve the prochiral precursor in the chosen solvent.

-

Catalyst Addition: Add the chiral rhodium catalyst under an inert atmosphere.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the specified pressure (e.g., 100 atm) and stir the reaction at a controlled temperature until the reaction is complete.

-

Workup and Purification: After depressurization, remove the solvent under reduced pressure. The crude product is then purified by chromatography to yield the enantiomerically enriched product.

-

Deprotection: If protecting groups were used, they are removed in a final step to yield this compound.

Quantitative Data: Asymmetric hydrogenation can achieve high yields and excellent enantioselectivity, often exceeding 95% enantiomeric excess (ee). For example, similar syntheses have reported turnovers numbers (TON) up to 10,000 and 99% ee.[2]

Purification and Characterization

Purification of this compound is typically achieved through recrystallization or preparative chiral high-performance liquid chromatography (HPLC).

Experimental Protocol: Preparative Chiral HPLC

Instrumentation:

-

Preparative HPLC system with a chiral stationary phase (CSP) column (e.g., polysaccharide-based)

-

UV detector

Procedure:

-

Method Development: Develop an analytical method to achieve baseline separation of the enantiomers.

-

Sample Preparation: Dissolve the synthesized or resolved alpha-methylnorepinephrine mixture in the mobile phase.

-

Purification: Inject the sample onto the preparative chiral column and collect the fractions corresponding to the desired (-)-enantiomer.

-

Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified product.

Characterization: The identity and purity of this compound are confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the structure.

-

Chiral HPLC: Used to determine the enantiomeric purity (enantiomeric excess).

Biosynthesis of this compound

The biosynthesis of this compound occurs endogenously from the precursor L-alpha-methyldopa. This process involves a two-step enzymatic cascade.

Enzymatic Steps and Quantitative Data

The biosynthesis is catalyzed by two key enzymes: DOPA decarboxylase and Dopamine beta-hydroxylase.

Table 1: Key Enzymes and Kinetic Parameters in this compound Biosynthesis

| Enzyme | Substrate | Product | Km | kcat |

| DOPA Decarboxylase (DDC) | L-alpha-Methyldopa | alpha-Methyldopamine | 45 µM[3] | 5.68 min⁻¹[3] |

| Dopamine beta-Hydroxylase (DBH) | alpha-Methyldopamine | This compound | Not explicitly found for this substrate | Not explicitly found for this substrate |

Note: Kinetic data for DBH with alpha-methyldopamine as a substrate was not available in the search results. The enzyme is known to act on dopamine with a Km of approximately 2 mM.[4]

Experimental Protocols for Enzyme Assays

Experimental Protocol: DOPA Decarboxylase (DDC) Activity Assay

This protocol is based on the spectrophotometric measurement of the product.

Materials:

-

Purified DDC enzyme or tissue homogenate

-

L-alpha-Methyldopa (substrate)

-

Pyridoxal 5'-phosphate (PLP, cofactor)

-

Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.2)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the buffer, PLP, and the enzyme solution.

-